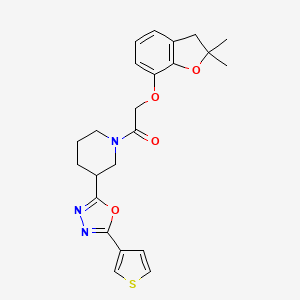

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-23(2)11-15-5-3-7-18(20(15)30-23)28-13-19(27)26-9-4-6-16(12-26)21-24-25-22(29-21)17-8-10-31-14-17/h3,5,7-8,10,14,16H,4,6,9,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLCRLBBRCOQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with promising biological activities. Its structure incorporates a benzofuran moiety and a thiophene-substituted oxadiazole, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 352.43 g/mol. The structure features a unique combination of functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.43 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound may act through multiple mechanisms:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Similar compounds have demonstrated the ability to inhibit IDO, an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve cancer treatment efficacy .

- Antimicrobial Activity : The oxadiazole ring is associated with various antimicrobial activities. Compounds containing this moiety have shown effectiveness against bacterial and fungal infections .

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit cancer cell growth in several lines including MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency .

- Animal Models : Animal studies indicated that compounds with similar structures exhibit reduced tumor sizes when administered alongside standard chemotherapy agents, suggesting a synergistic effect .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | IDO Inhibitor | 0.25 |

| Compound B | Antimicrobial | 0.95 |

| Compound C | Cytotoxic (MCF7) | 6.72 |

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in immune regulation and cancer progression; its inhibition can enhance anti-tumor immunity and improve the efficacy of cancer treatments. Studies have shown that compounds with similar structures can modulate immune responses and possess anti-cancer properties .

Potential Therapeutic Applications

-

Cancer Treatment :

- The inhibition of IDO by this compound suggests its potential in cancer immunotherapy. By blocking IDO activity, it may enhance the effectiveness of existing cancer therapies.

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: IDO Inhibition

A study demonstrated that compounds structurally related to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone significantly inhibited IDO activity in vitro. This inhibition correlated with increased T-cell proliferation and enhanced anti-tumor effects in murine models .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of related compounds. The study reported that specific derivatives exhibited significant reductions in pro-inflammatory cytokines in cell culture models, suggesting a pathway for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations :

- Conformational Flexibility: The partially saturated dihydrobenzofuran core may enhance metabolic stability relative to fully aromatic systems like thienothiophene derivatives .

Research Findings and Implications

- The thiophene moiety may confer selective toxicity via interactions with sulfur-binding enzymes .

- Structural Insights : The dimethyl groups on the dihydrobenzofuran likely influence crystal packing (as inferred from crystallography tools like SHELXL ), though experimental confirmation is needed.

- Therapeutic Potential: Piperidine-containing compounds often target neurological or metabolic pathways, suggesting possible CNS applications. However, this remains speculative without specific assay data.

Q & A

Q. What are the common synthetic routes for this compound, and what methodological considerations are critical for success?

The synthesis involves multi-step reactions, including:

- Coupling of the dihydrobenzofuran moiety with the oxadiazol-piperidine scaffold via nucleophilic substitution or Mitsunobu reactions.

- Oxadiazole ring formation using carbodiimide coupling agents (e.g., DCC) or cyclization of thiosemicarbazides under oxidative conditions (e.g., iodine/DBU) .

- Key conditions : Temperature control (0–80°C), anhydrous solvents (THF, DMF), and catalysts (e.g., NaH for deprotonation) .

- Characterization : NMR (¹H/¹³C) to confirm regiospecificity and HPLC to assess purity (>95%) .

Q. How is the compound’s structural identity confirmed, and which analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., dihydrobenzofuran’s methyl groups at δ 1.4–1.6 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 481.18) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What solvent systems are compatible with this compound for experimental use?

- Polar aprotic solvents (DMF, DMSO) enhance solubility for in vitro assays, while hydrophobic solvents (dichloromethane, ethyl acetate) are preferred for extraction .

- Prediction via Hansen solubility parameters : Use computational tools (e.g., COSMO-RS) to model solvent compatibility and avoid precipitation .

Q. How can researchers screen for basic biological activity in academic settings?

- In vitro enzyme inhibition assays : Target kinases or GPCRs using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular viability assays (MTT/XTT): Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side products?

- Parameter screening : Vary solvent polarity (e.g., THF vs. acetonitrile) and catalyst loading (e.g., 5–20 mol% Pd(PPh₃)₄) to improve oxadiazole cyclization efficiency .

- Continuous flow reactors : Enhance reaction homogeneity and reduce degradation (e.g., 30% yield increase in microfluidic setups) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Systematic replication : Control variables like solvent (DMSO vs. saline), cell passage number, and assay incubation time .

- Orthogonal validation : Cross-verify results using SPR (binding affinity) and qPCR (gene expression) alongside traditional assays .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR kinase) using the oxadiazole moiety as a hinge-binder .

- ADMET prediction (SwissADME) : Assess logP (predicted ~3.5) and CYP450 inhibition risks .

Q. How can bioactivity assays be designed to isolate mechanism-of-action?

- Kinase profiling panels (Eurofins): Test selectivity across 50+ kinases at 1 µM .

- Metabolic stability assays : Use liver microsomes (human/rat) with LC-MS quantification to track degradation half-life .

Q. What methods analyze degradation pathways under experimental conditions?

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions, then monitor via HPLC-MS for breakdown products (e.g., hydrolyzed oxadiazole) .

- Storage recommendations : Lyophilize and store at -80°C in amber vials to prevent photodegradation .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Oxadiazole substitutions : Replace thiophene with pyridine to test electronic effects on binding .

- Piperidine ring functionalization : Introduce methyl groups at C3 to assess steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.